![molecular formula C18H22N2O3 B2515076 N-(4-(azépan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 1396802-25-7](/img/structure/B2515076.png)

N-(4-(azépan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxol-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

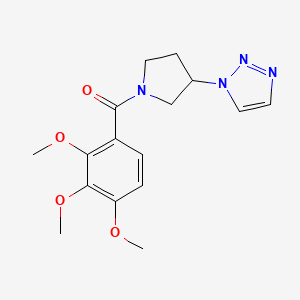

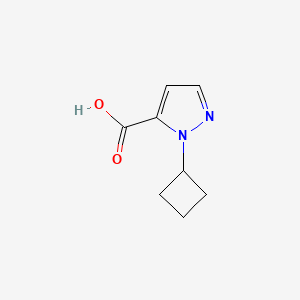

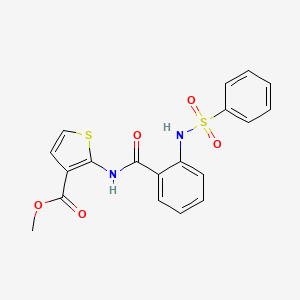

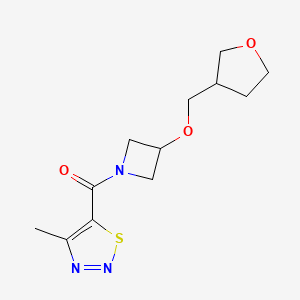

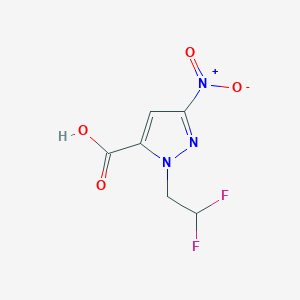

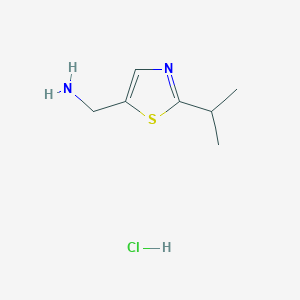

The compound N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological activities. For instance, paper describes the development of potent serotonin-3 (5-HT3) receptor antagonists, focusing on the structure-activity relationships (SAR) of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides. These compounds share a common feature with the target compound, which is the presence of a carboxamide group attached to a heterocyclic system. The research in paper could provide insights into the potential biological activities of the target compound, given the importance of the 5-HT3 receptor in various physiological processes.

Synthesis Analysis

The synthesis of related compounds, such as those described in paper , involves the Cu(I)-catalyzed azide–alkyne cycloaddition, which is a variant of the click chemistry approach. This method could potentially be applied to the synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide by using appropriate azide and alkyne precursors. The steroidal alkynyl carboxamides and p-substituted benzyl azides mentioned in paper suggest that a similar strategy could be employed for the target compound, with modifications to the starting materials to fit the unique structure of the target molecule.

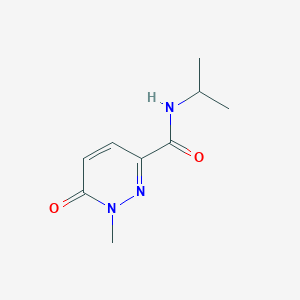

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit certain pharmacophoric features that are essential for biological activity. For example, the benzodioxole moiety could contribute to the compound's lipophilicity and potential interactions with biological targets. The azepan (heptamethyleneimine) ring, similar to the hexahydro-1H-1,4-diazepin ring in the compounds from paper , could provide conformational rigidity and influence the compound's affinity for certain receptors.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of carboxamides and azepane derivatives can be inferred. Carboxamides, such as those studied in paper , are typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. The azepane ring could be involved in nucleophilic substitution reactions, depending on the substitution pattern and the presence of good leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be hypothesized based on the structural features and the properties of similar compounds. The presence of the benzodioxole and azepane rings would influence the compound's solubility, melting point, and stability. The carboxamide group could form hydrogen bonds, affecting the compound's solubility in water and its interaction with biological molecules. The alkyne moiety could be a site for further chemical modification or play a role in the compound's reactivity.

Applications De Recherche Scientifique

- Les chercheurs ont exploré les propriétés anticancéreuses de ce composé en raison de sa structure chimique unique. Il peut interférer avec les voies de croissance des cellules cancéreuses ou inhiber des enzymes spécifiques impliquées dans la progression tumorale .

- Le système cyclique benzodioxole du composé pourrait contribuer aux effets antibactériens. Les scientifiques ont étudié sa capacité à inhiber la croissance bactérienne et à lutter contre les infections .

- Les parties azépane et butynyle peuvent conférer une activité anti-inflammatoire. Des recherches ont exploré son potentiel à moduler les voies inflammatoires et à réduire l'inflammation .

- Certaines études suggèrent que ce composé pourrait avoir des propriétés neuroprotectrices. Il pourrait potentiellement atténuer les dommages neuronaux et protéger contre les maladies neurodégénératives .

- La structure du composé suggère des interactions possibles avec les voies métaboliques. Les chercheurs ont étudié ses effets sur le métabolisme du glucose, la régulation des lipides et la sensibilité à l'insuline .

- En raison de sa structure unique, ce composé pourrait servir de composant de base pour les systèmes d'administration de médicaments. Les chercheurs ont synthétisé des dérivés pour l'administration ciblée de médicaments .

Potentiel anticancéreux

Activité antibactérienne

Propriétés anti-inflammatoires

Effets neuroprotecteurs

Troubles métaboliques

Systèmes d'administration de médicaments

Propriétés

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c21-18(15-7-8-16-17(13-15)23-14-22-16)19-9-3-6-12-20-10-4-1-2-5-11-20/h7-8,13H,1-2,4-5,9-12,14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYQIDOJYGRYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)